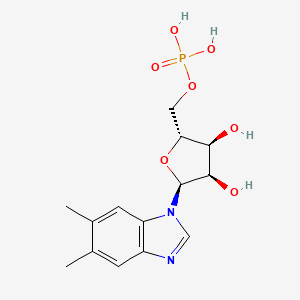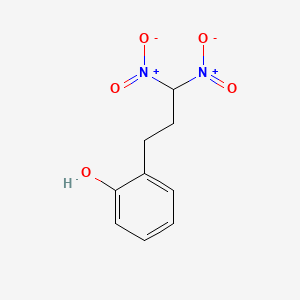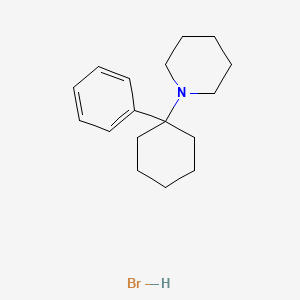
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Ribazole-5’-Phosphate (also known as α-ribazole 5’-phosphate) is a crucial intermediate in the biosynthesis of vitamin B12 (cobalamin) in bacteria. It plays a pivotal role in the nucleotide loop assembly of cobalamin. The systematic name for this enzyme is adenosylcobalamin/α-ribazole-5′-phosphate phosphohydrolase , and it is also referred to as CobC .
Vorbereitungsmethoden
Synthesewege:: Die primäre biochemische Reaktion, die durch das Enzym Adenosylcobalamin/α-Ribazole-Phosphatase katalysiert wird, ist:
Adenosylcobalamin 5′-Phosphat + H2O⇌Coenzym B12+Phosphat
Zusätzlich kann das Enzym in vitro die folgende Reaktion katalysieren:
α-Ribazole 5′-Phosphat + H2O⇌α-Ribazole + Phosphat
Industrielle Produktionsmethoden:: Die industriellen Produktionsmethoden für Alpha-Ribazole-5’-Phosphat sind nicht weit verbreitet, da es hauptsächlich in Forschungsumgebungen untersucht wird.
Analyse Chemischer Reaktionen
Alpha-Ribazole-5’-Phosphat unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für die synthetischen Pfade, die zu Cobalamin führen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, tragen zur Assemblierung der Nukleotid-Schleife im Biosyntheseweg von Vitamin B12 bei.
Wissenschaftliche Forschungsanwendungen
Alpha-Ribazole-5’-Phosphat hat bedeutende Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Es dient als kritisches Zwischenprodukt bei der Cobalamin-Biosynthese.
Biologie: Das Verständnis seiner Rolle hilft, den komplexen Weg zur Vitamin-B12-Produktion zu entschlüsseln.
Medizin: Einblicke in diese Verbindung tragen zu den gesundheitlichen Auswirkungen im Zusammenhang mit Vitamin B12 bei.
Industrie: Obwohl es nicht direkt in industriellen Prozessen verwendet wird, informiert sein Studium über Vitamin-B12-Produktionsmethoden.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Alpha-Ribazole-5’-Phosphat seine Wirkung entfaltet, beinhaltet komplizierte molekulare Wechselwirkungen. Es nimmt an der Bildung der Nukleotid-Schleife teil, was letztendlich zur Synthese von Coenzym B12 führt.
Wirkmechanismus
The exact mechanism by which Alpha-Ribazole-5’-Phosphate exerts its effects involves intricate molecular interactions. It participates in the formation of the nucleotide loop, ultimately leading to the synthesis of coenzyme B12.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
975-91-7 |
|---|---|
Molekularformel |
C14H19N2O7P |
Molekulargewicht |
358.28 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
ZMRGXEJKZPRBPJ-SYQHCUMBSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
| 975-91-7 | |
Physikalische Beschreibung |
Solid |
Synonyme |
alpha-ribazole-5'-P N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B1200484.png)
![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)











